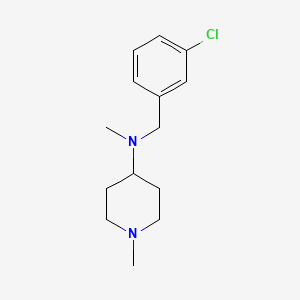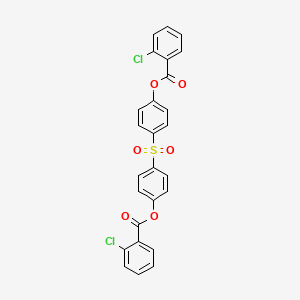![molecular formula C18H20Cl2O4 B4995488 1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)
1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene, also known as Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) 1,3-dichloro-5-methylbenzene, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents and is used as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene is not well understood. However, it is believed to act as a crosslinking agent, forming covalent bonds with other molecules. This property makes it useful in the synthesis of dendrimers and other macromolecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a toxic compound and should be handled with care. It has been reported to cause skin irritation and respiratory problems in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene in lab experiments is its ability to act as a crosslinking agent, which makes it useful in the synthesis of dendrimers and other macromolecules. However, its toxicity and potential health hazards make it important to handle with care and use appropriate safety measures.
Direcciones Futuras
1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene has potential applications in various fields of research, including drug delivery, imaging, and sensing. Future research could focus on developing safer and more efficient synthesis methods, exploring its mechanism of action, and investigating its potential applications in various fields of research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. Its ability to act as a crosslinking agent makes it useful in the synthesis of dendrimers and other macromolecules. However, its toxicity and potential health hazards make it important to handle with care and use appropriate safety measures. Future research could focus on developing safer and more efficient synthesis methods, exploring its mechanism of action, and investigating its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene involves the reaction of 1,3-dichloro-5-methylbenzene with 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene has been used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery, imaging, and sensing.
Propiedades
IUPAC Name |
1,3-dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-13-11-14(19)18(15(20)12-13)24-10-8-22-7-9-23-17-6-4-3-5-16(17)21-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRBSKZUOQKXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4995413.png)
![N,N-diethyl-4-[2-(1-naphthylamino)-1,3-thiazol-4-yl]benzenesulfonamide hydrobromide](/img/structure/B4995422.png)
![ethyl 4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4995443.png)
![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4995460.png)
![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)

